molecular formula C20H22N2O4 B2759582 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide CAS No. 1103514-41-5

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide

Cat. No. B2759582
CAS RN: 1103514-41-5
M. Wt: 354.406
InChI Key: YUWIONLETGLGHQ-UHFFFAOYSA-N
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Description

This compound is a derivative of the 3,4-dimethoxyphenylacetic acid . It is a complex organic compound that contains several functional groups and rings, including an indoline ring, a carboxamide group, and a dimethoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its Cu (II) complex has been described . The synthesis involved the acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the structures of similar compounds. For example, the structure of a related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, has been reported .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The Friedel–Crafts acylation of activated benzene rings in the presence of polyphosphoric acid is a very convenient method for the direct synthesis of aromatic ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, (3,4-Dimethoxyphenyl)acetonitrile, a related compound, has a boiling point of 171-178 °C/10 mmHg and a melting point of 62-63.5 °C .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of related compounds for potential therapeutic applications. For instance, the synthesis of novel 1,2-functionally-substituted derivatives, employing 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, has been explored for the preparation of compounds with substituents in specific positions, indicating a methodological advancement in the synthesis of complex molecules with potential for further biological evaluation (Aghekyan et al., 2009).

Properties of Hyperbranched Aromatic Polyimides

The development and characterization of hyperbranched aromatic polyimides, starting from compounds such as 3,5-dimethoxyphenol, show significant advancements in polymer chemistry. These polyimides have been found to possess excellent solubility and thermal stability, making them suitable for high-performance applications (Yamanaka et al., 2000).

Biological Activities of Derived Compounds

Studies have also been conducted on the biological activities of compounds derived from 3,4-dimethoxyphenyl-based structures. For example, new carboxamides isolated from the sponge-derived fungus Arthrinium sp. have shown enzyme inhibitory activities against acetylcholinesterase (AChE), which is relevant for the treatment of diseases such as Alzheimer's (She et al., 2022). Another study synthesized and evaluated bromophenol derivatives with a cyclopropyl moiety, which showed effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes (Boztaş et al., 2019).

Safety and Hazards

The safety data sheet for (3,4-Dimethoxyphenyl)acetic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-infective agent, given the promising results seen with similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further investigated.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-21-20(24)16-12-14-6-4-5-7-15(14)22(16)19(23)11-13-8-9-17(25-2)18(10-13)26-3/h4-10,16H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWIONLETGLGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide

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